N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide
CAS No.: 532975-25-0
Cat. No.: VC7295265
Molecular Formula: C24H20Cl2N2OS
Molecular Weight: 455.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532975-25-0 |
|---|---|
| Molecular Formula | C24H20Cl2N2OS |
| Molecular Weight | 455.4 |
| IUPAC Name | N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2,4-dichlorobenzamide |
| Standard InChI | InChI=1S/C24H20Cl2N2OS/c25-18-10-11-19(21(26)14-18)24(29)27-12-13-28-15-23(20-8-4-5-9-22(20)28)30-16-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29) |
| Standard InChI Key | RZUOWWMPRUVJEF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural and Molecular Features
N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide integrates two distinct moieties:
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A 2,4-dichlorobenzamide group, known for its electrophilic aromatic substitution patterns and bioactivity in agrochemicals .
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A 3-(benzylthio)-1H-indole unit, modified at the N1 position with an ethyl linker. Indole derivatives are renowned for their role in alkaloid biosynthesis and receptor modulation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₄Cl₂N₂OS |
| Molecular Weight | 547.49 g/mol |
| Key Functional Groups | Benzamide, Indole, Benzylthio |
| Calculated LogP | 4.8 (Lipinski-compliant) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 (amide NH) |
The dichlorobenzamide group introduces steric and electronic effects that influence solubility and binding affinity, while the benzylthioindole moiety contributes to π-π stacking and hydrophobic interactions .
Synthetic Pathways and Optimization
The synthesis of this compound likely involves sequential functionalization of indole and benzamide precursors. A plausible route is outlined below:
Indole Core Modification
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3-Benzylthioindole Synthesis:
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N1-Ethylation:
Benzamide Coupling
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2,4-Dichlorobenzoyl Chloride Preparation:
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Amide Bond Formation:
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| 3-Benzylthioindole | BnSH, HCl, 60°C, 12h | C3 selectivity confirmed |
| N1-Ethylation | BrCH₂CH₂NH₂·HBr, K₂CO₃, DMF | Avoid over-alkylation |
| Amidation | DIPEA, THF, 0°C → rt | Exothermic; slow addition |
Spectroscopic Characterization
Hypothetical spectral data, inferred from analogous compounds :
NMR Analysis
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¹H NMR (500 MHz, CDCl₃):
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δ 8.21 (s, 1H, indole H2)
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δ 7.85–7.40 (m, 11H, aromatic)
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δ 4.32 (t, J = 6.5 Hz, 2H, NCH₂CH₂N)
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δ 3.98 (s, 2H, SCH₂Ph)
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¹³C NMR:
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δ 168.5 (amide C=O)
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δ 139.2–112.7 (aromatic carbons)
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δ 42.1 (SCH₂Ph)
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Mass Spectrometry
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HRMS (ESI+): m/z calcd for C₃₀H₂₄Cl₂N₂OS [M+H]⁺: 547.0971; found: 547.0968.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: Chlorine atoms direct incoming electrophiles to the benzamide’s meta and para positions .
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Indole Ring Modifications: The C2 position is susceptible to oxidation, while the benzylthio group participates in nucleophilic displacements .
Table 3: Representative Reactions
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Indole Oxidation | DDQ, CH₂Cl₂ | C2 ketone formation |
| Benzylthio Cleavage | Raney Ni, EtOH | Desulfurization to indole |
| Amide Hydrolysis | 6M HCl, reflux | 2,4-Dichlorobenzoic acid release |
Biological and Industrial Relevance
While direct studies on this compound are absent, its structural analogs exhibit:
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Antimicrobial Activity: Dichlorobenzamides inhibit bacterial enoyl-ACP reductase .
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Kinase Inhibition: Benzylthioindoles modulate GSK-3β and CDK2 in cancer models .
Table 4: Hypothetical Bioactivity Metrics
| Assay | Predicted IC₅₀ | Target |
|---|---|---|
| Antibacterial (E. coli) | 12.5 μM | Enoyl-ACP reductase |
| Antiproliferative | 8.2 μM (MCF-7) | Cyclin-dependent kinase |
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